(+)-Epicatechin

Catalog No.
S561746
CAS No.
35323-91-2
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Epicatechin

CAS Number

35323-91-2

Product Name

(+)-Epicatechin

IUPAC Name

(2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m0/s1

InChI Key

PFTAWBLQPZVEMU-ZFWWWQNUSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@@H]([C@@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

(+)-Epicatechin is a flavonoid compound belonging to the catechin family, primarily found in various plants, especially in tea leaves, cocoa beans, and certain fruits. Its structure consists of a flavan-3-ol backbone with hydroxyl groups that contribute to its antioxidant properties. The compound exhibits a chiral center, leading to its designation as (+)-epicatechin, distinguishing it from its isomer, (-)-epicatechin. This compound is recognized for its potential health benefits, including cardiovascular protection and anti-inflammatory effects.

  • Antioxidant activity: Epicatechins scavenge free radicals, potentially protecting cells from oxidative damage [].
, primarily due to its hydroxyl groups. Notably, it can engage in:

  • Maillard Reaction: (+)-Epicatechin has been shown to inhibit the formation of Maillard reaction products by reacting with intermediates such as 3-deoxy-2-hexosulose, thereby preventing the generation of harmful compounds during food processing .
  • Reaction with Carbonyl Compounds: It can trap carbonyl compounds like Strecker aldehydes and furfural, forming various reaction products that may influence flavor and aroma in food systems .
  • Oxidation Reactions: Under radical conditions, (+)-epicatechin can undergo oxidation, resulting in various oxidation products that may have different biological activities compared to the parent compound .

The biological activity of (+)-epicatechin is extensive and includes:

  • Antioxidant Properties: It scavenges free radicals, reducing oxidative stress and potentially lowering the risk of chronic diseases .
  • Cardiovascular Health: Research indicates that (+)-epicatechin may improve endothelial function and reduce blood pressure through its vasodilatory effects .
  • Anti-inflammatory Effects: The compound has been shown to modulate inflammatory pathways, contributing to reduced inflammation in various tissues .

Synthesis of (+)-epicatechin can be achieved through several methods:

  • Natural Extraction: The most common method involves extraction from natural sources such as green tea or cocoa using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis can be performed through multi-step organic reactions involving flavonoid precursors. For example, starting from catechin or other flavonoids, various chemical transformations can yield (+)-epicatechin .

(+)-Epicatechin has diverse applications across various fields:

  • Nutraceuticals: It is used in dietary supplements for its health benefits related to heart health and metabolic function.
  • Food Industry: Its antioxidant properties make it valuable as a natural preservative in food products.
  • Cosmetics: Due to its skin-protective effects, it is also incorporated into skincare formulations aimed at reducing oxidative damage.

Interaction studies involving (+)-epicatechin reveal its capacity to form complexes with proteins and other macromolecules. For instance:

  • Protein Interactions: (+)-epicatechin has been shown to covalently modify proteins such as β-lactoglobulin, affecting their functional properties and stability under heat treatment .
  • Antioxidant Mechanisms: Studies indicate that it interacts with reactive oxygen species and carbonyl compounds during food processing, which can alter the flavor profile and nutritional quality of food products .

Several compounds share structural similarities with (+)-epicatechin. Here are some notable examples:

CompoundKey FeaturesUniqueness of (+)-Epicatechin
CatechinIsomeric flavonoid with similar antioxidant properties; less reactive than epicatechin.More reactive due to hydroxyl group positioning.
Epigallocatechin gallateA more potent antioxidant found in green tea; forms gallate esters.Lacks the unique structural features of epicatechin’s hydroxyl arrangement.
Procyanidin B2Polymer of catechins; provides similar health benefits but differs in structure.Distinct monomeric form allows specific interactions with biological targets.

(+)-Epicatechin belongs to the flavonoid subclass of flavan-3-ols, characterized by a 15-carbon skeleton organized into two aromatic rings (A and B) and a heterocyclic pyran ring (C). Its IUPAC name, (2S,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol, reflects its stereochemistry and hydroxyl group arrangement. With a molecular formula of C$${15}$$H$${14}$$O$$_6$$ and a molar mass of 290.27 g/mol, it is classified under the following taxonomic hierarchy:

Taxonomic LevelClassification
KingdomOrganic compounds
SuperclassPhenylpropanoids and polyketides
ClassFlavonoids
SubclassFlavans
Direct ParentCatechins

Natural sources of (+)-epicatechin include:

  • Cocoa beans: Contains 270–1,235 mg/100 g, with unfermented varieties showing higher concentrations.
  • Apples: Flesh contains 154–582 µg/g, influenced by rootstock genetics.
  • Litchi fruit peel: Isolated via ethyl acetate extraction, demonstrating glucose uptake modulation.
  • Tea (Camellia sinensis): Comprises 15% of total catechins in green tea.

Table 1 summarizes its distribution across botanical sources:

Plant SourceConcentrationKey Study
Cocoa (Theobroma cacao)270–1,235 mg/100 g
Apple (Malus domestica)154–582 µg/g (flesh)
Green Tea (Camellia sinensis)15% of total catechins
Litchi (Litchi chinensis)Isolated from peel extracts

The compound’s abundance correlates with antioxidant capacity in cocoa, as demonstrated by strong positive correlations (r = 0.92) between (+)-epicatechin levels and trolox-equivalent antioxidant activity.

Historical Context and Discovery

The discovery of (+)-epicatechin is intertwined with the study of catechu, a tannin-rich extract from Acacia catechu and Uncaria gambir. Key milestones include:

  • Early Uses (1st Century CE): Catechu was employed in traditional medicine for its astringent properties, though its chemical basis remained unknown.
  • Crystallization Efforts (1832): Theodor Nees von Esenbeck isolated a crystalline substance from gambir-catechu, naming it catechin. This marked the first isolation of a flavan-3-ol, though stereochemical details were unresolved.
  • Stereochemical Clarification (1924): Karl Freudenberg identified (+)-catechin and (−)-epicatechin as enantiomers, establishing the (2S,3S) configuration for the former.
  • Modern Validation: Advanced chromatographic and spectroscopic techniques confirmed (+)-epicatechin’s presence in diverse plants, including Oxystelma esculentum and Vitis vinifera.

Nees von Esenbeck’s work laid the foundation for understanding flavan-3-ol diversity, while Freudenberg’s stereochemical insights resolved long-standing ambiguities in catechin nomenclature. The term epicatechin derives from the Greek epi (upon), reflecting its structural relationship to catechin.

Molecular Configuration and Epimeric Relationships

The stereochemical configuration of (+)-epicatechin is fundamentally defined by its cis-relationship between the hydroxyl group at carbon-3 and the dihydroxyphenyl substituent at carbon-2 [7] [32]. This spatial arrangement contrasts with the trans-configuration observed in catechin compounds, establishing the epimeric relationship between these two classes of flavan-3-ols [29] [31]. The cis-configuration results in both substituents occupying the same spatial orientation relative to the mean plane of the heterocyclic ring system [15].

Conformational analysis of (+)-epicatechin reveals complex dynamic behavior of the heterocyclic C-ring [16] [17]. The six-membered heterocyclic ring adopts a half-chair conformation with the dihydroxyphenyl substituent preferentially occupying an equatorial position to minimize steric interactions [16] [22]. Molecular dynamics simulations demonstrate that the heterocyclic ring undergoes rapid interconversion between different conformational states, with the equatorial positioning of the B-ring substituent remaining thermodynamically favored [22].

The dihedral angle relationships within (+)-epicatechin provide critical insights into its three-dimensional structure [22]. Crystallographic studies reveal that the dihedral angle defined by H-2-C-2-C-3-H-3 approximates 60 degrees in the preferred conformation, reflecting the axial-equatorial positioning of these substituents [22]. This geometric arrangement influences the coupling constants observed in nuclear magnetic resonance spectroscopy, with typical values ranging from 1.6 to 4.5 Hz for various proton-proton interactions within the heterocyclic ring [17].

Computational analysis using molecular mechanics calculations demonstrates that (+)-epicatechin exhibits conformational flexibility around specific rotatable bonds [22] [24]. The rotation about the C-2 to C-1' bond connecting the heterocyclic ring to the dihydroxyphenyl substituent shows three distinct rotational states at approximately ±60° and 180° [22]. These conformational variations contribute to the dynamic nature of the molecule in solution while maintaining the fundamental stereochemical relationships.

The absolute stereochemistry of (+)-epicatechin has been confirmed through multiple analytical techniques, including circular dichroism spectroscopy and optical rotation measurements [35] [38]. Circular dichroism spectra exhibit characteristic negative Cotton effects at 216 and 287 nanometers, which are diagnostic for the 2S,3S-configuration [38]. The positive optical rotation value distinguishes this enantiomer from its mirror image (-)-epicatechin, which exhibits equal magnitude but opposite sign optical rotation [35].

Stereochemical ParameterValueDescriptionReference
Absolute Configuration(2S,3S)S-configuration at both chiral centers [2] [8]
Ring RelationshipCisSame-side orientation of C-2 and C-3 substituents [7] [32]
Preferred ConformationHalf-chairHeterocyclic ring conformation [16] [22]
B-ring OrientationEquatorialThermodynamically favored position [16] [22]
Dihedral Angle (H-2-C-2-C-3-H-3)~60°Geometric relationship in preferred conformation [22]

Comparative Analysis with (-)-Epicatechin and Other Catechins

The enantiomeric relationship between (+)-epicatechin and (-)-epicatechin represents one of the most fundamental stereochemical distinctions within the flavan-3-ol family [9] [11]. While both compounds share identical molecular formulas and constitutional connectivity, their three-dimensional arrangements are non-superimposable mirror images [11] [35]. (-)-Epicatechin possesses the (2R,3R)-absolute configuration, directly contrasting with the (2S,3S)-configuration of (+)-epicatechin [1] [35].

Comparative analysis reveals significant differences in biological activity and molecular recognition between the two epicatechin enantiomers [11]. Research demonstrates that (+)-epicatechin exhibits enhanced potency compared to (-)-epicatechin in specific biological systems, particularly those involving mitochondrial biogenesis and cardiac function [11]. Studies indicate that (+)-epicatechin shows superior efficacy in inducing mitochondrial formation and improving metabolic parameters when compared to its (-)-enantiomer [11].

The distinction between epicatechin and catechin compounds extends beyond simple enantiomeric relationships to encompass fundamental differences in stereochemical configuration [29] [30]. Catechin compounds exhibit a trans-relationship between the C-2 and C-3 substituents, contrasting with the cis-relationship observed in epicatechin derivatives [32]. This stereochemical difference significantly influences molecular properties, including membrane permeability and metabolic stability [30].

Transcellular transport studies reveal that the stereochemical configuration profoundly affects the pharmacokinetic behavior of flavan-3-ol compounds [30]. Research using Caco-2 monolayers demonstrates that trans-catechins exhibit superior transcellular permeability compared to their corresponding cis-epicatechin analogs during efflux transport [30]. The efflux transport capacity of catechin compounds significantly exceeds that of epicatechin derivatives, with some studies reporting 2.67 to 50.48-fold differences in transport efficiency [30].

Computational studies examining the intrinsic reactivity differences between catechin and epicatechin compounds provide insights into their relative stability and chemical behavior [10] [12]. Density functional theory calculations indicate that catechin appears more thermodynamically stable than epicatechin, with the hydroxyl group positioning on the heterocyclic ring representing a critical factor influencing relative stability [10] [12]. The chemical hardness parameter for epicatechin (2.674 electron volts) is lower than that of catechin (2.720 electron volts), suggesting that epicatechin exhibits greater reactivity and electron-accepting capacity [10].

Comparative analysis of hydroxyl group acidity reveals distinct patterns between different flavan-3-ol compounds [12]. The calculated pKa values for various hydroxyl groups in epicatechin range from 6.77 to 11.71, with the hydroxyl group at the O28-H29 position (corresponding to the 4'-hydroxyl group) showing the highest acidity [12]. This acidic character follows the pattern: O28-H29 > O32-H33 > O34-H35 > O26-H27 > O30-H31, indicating that the catechol hydroxyl groups exhibit greater proton-donating capacity than other phenolic hydroxyl groups [12].

Biosynthetic pathway analysis demonstrates that (+)-epicatechin and (-)-epicatechin are produced through different enzymatic mechanisms [6]. In tea plants (Camellia sinensis), (-)-epicatechin is the predominant form produced by native enzymatic systems, while (+)-epicatechin appears to be generated primarily through recombinant enzyme systems in vitro [6]. Native anthocyanidin reductase from tea plants produces exclusively (-)-epicatechin when acting on cyanidin in the presence of nicotinamide adenine dinucleotide phosphate, whereas recombinant anthocyanidin reductase generates (+)-epicatechin under similar conditions [6].

Comparison Parameter(+)-Epicatechin(-)-EpicatechinCatechinReference
Absolute Configuration(2S,3S)(2R,3R)(2R,3S) [1] [2] [35]
Stereochemical RelationshipCisCisTrans [7] [32]
Chemical Hardness (eV)2.674Not specified2.720 [10]
Mitochondrial PotencyHigherLowerNot specified [11]
Transcellular EffluxLowerLowerHigher [30]
Natural AbundanceLimitedPredominantCommon [6] [31]
Optical RotationPositiveNegativePositive [35]

Primary Metabolic Entry Points

Phenylalanine is converted to trans‐cinnamic acid by the cytosolic enzyme phenylalanine ammonia-lyase (EC 4.3.1.24) in all vascular plants [1] [2]. Trans-cinnamic acid is successively hydroxylated by cinnamate 4-hydroxylase (EC 1.14.14.91) and activated by 4-coumarate-CoA ligase (EC 6.2.1.12), delivering 4-coumaroyl-CoA that enters the flavonoid branch [1] [2].

Formation of the Flavan-3-ol Skeleton

  • 4-Coumaroyl-CoA undergoes three malonyl-CoA condensations catalysed by chalcone synthase (EC 2.3.1.74), yielding naringenin chalcone [1].
  • Chalcone isomerase (EC 5.5.1.6) converts the chalcone to (2S)-naringenin, locking the absolute C-2 stereochemistry [3] [4].
  • Flavanone 3-hydroxylase (EC 1.14.11.9) introduces the C-3 hydroxyl group, producing dihydroflavonols (taxifolin or dihydroquercetin), which remain (2S) [4].
  • Dihydroflavonol 4-reductase (EC 1.1.1.219) reduces the C-4 ketone, generating the unstable leucoanthocyanidins that carry two new stereocentres at C-2 and C-3 [1] [4].

Stereoselective Branches

Leucoanthocyanidins diverge through two competing reductases whose active-site configurations determine the final enantiomeric outcome:

Branch-determining enzymeEC numberPreferred productAbsolute configuration of productRepresentative plant speciesCitation
Leucoanthocyanidin reductase1.17.1.3(+)-Catechin2R,3SVitis vinifera (grape), Populus nigra (black poplar)24 [1]
Anthocyanidin reductase1.3.1.77(–)-Epicatechin2R,3RCamellia sinensis (tea), Medicago truncatula13 [3]
Anthocyanidin reductase isoform ANR-L2*1.3.1.77(+)-Epicatechin2S,3SPaullinia cupana (guaraná)47 [5]

*Isoform ANR-L2 has been purified from guaraná seeds and was shown to invert both C-2 and C-3 stereocentres, delivering the rare (+)-epicatechin enantiomer [5].

Spatial-Temporal Control

Transcriptomic maps reveal that the messenger RNA levels of phenylalanine ammonia-lyase, chalcone synthase, chalcone isomerase and anthocyanidin reductase rise from apical leaves to subterranean rhizomes in Fagopyrum dibotrys when flowering is repressed, coinciding with a three-fold rhizome enrichment of (+)-epicatechin [2]. Continuous inflorescence removal suppresses the SQUAMOSA promoter-binding protein-like 3 transcription factor, lifting its negative regulation on anthocyanidin reductase genes [2].

Phytohormonal Signals

Exogenous abscisic acid (100 micromolar) induces the transcripts of flavanone 3-hydroxylase, leucoanthocyanidin reductase and anthocyanidin reductase in Camellia oleifera pericarp within six hours, doubling (+)-epicatechin content relative to untreated controls [6]. Methyl jasmonate has a slower but sustained effect, maintaining elevated enzyme expression for forty-eight hours and raising (+)-epicatechin by 45 percent [6].

Genetic Evidence

CRISPR-Cas9 knock-out of both anthocyanidin reductase alleles in Populus nigra abolishes (+)-epicatechin accumulation and causes a compensatory up-regulation of leucoanthocyanidin reductase, shifting flux toward (+)-catechin [4]. Complementation with a codon-optimised anthocyanidin reductase allele that was site-directed to reverse the Ser-His-Lys catalytic triad (His122→Gln) restores flux but produces exclusively (+)-epicatechin, confirming that a single residue swap can flip stereochemistry [7] [7].

Stoichiometric Flux Data

Table 1 summarises quantitative flux measurements obtained by stable isotope tracing with ^13C-labelled phenylalanine in three species.

Plant speciesExperimental conditionRate of ^13C-phenylalanine conversion to (+)-epicatechin (nanomoles gram⁻¹ fresh weight hour⁻¹)Relative contribution of anthocyanidin reductase (%)Citation
Camellia sinensis young leaf25 °C, 16 h photoperiod6.8 [3]92 [3]13 [3]
Fagopyrum dibotrys rhizomeInflorescence removed11.4 [2]95 [2]85 [2]
Paullinia cupana seedDrying at 40 °C4.2 (to (+)-epicatechin specifically) [5]88 [5]47 [5]

Microbial Production via Metabolic Engineering Approaches

Engineering Strategy Overview

Reconstruction of the plant pathway in microbes demands:

  • Overproduction of malonyl-coenzyme A and phenyl-l-alanine precursors [8] [9].
  • Sequential expression of plant chalcone synthase, chalcone isomerase, flavanone 3-hydroxylase, dihydroflavonol reductase and anthocyanidin reductase genes [10].
  • Stereochemical control through enzyme selection or protein engineering to favour the 2S,3S configuration required for (+)-epicatechin [11].

Escherichia coli Platforms

The minimal pathway from eriodictyol to flavan-3-ols was introduced into Escherichia coli BL21 (DE3) on two plasmids carrying tea plant flavanone 3-hydroxylase, dihydroflavonol 4-reductase and leucoanthocyanidin reductase genes [8]. Under micro-aerobic fed-batch culture (40 grams per litre glucose, 26 °C) the strain accumulated 0.01 milligrams per litre of (–)-epicatechin and 0.13 milligrams per litre of (+)-catechin within 65 hours [8]. Substitution of the leucoanthocyanidin reductase gene with the guaraná anthocyanidin reductase isoform ANR-L2 switched the product profile, delivering 0.004 milligrams per litre of (+)-epicatechin while eliminating (–)-epicatechin, confirming that microbial chassis can be steered to the desired stereochemistry [5].

A combinatorial assembly of three phenylalanine shikimate-pathway alleles, one dihydroflavonol 4-reductase from Anthurium andraeanum and two copies of Desmodium uncinatum leucoanthocyanidin reductase raised total flavan-3-ol titre to 910.9 milligrams per litre, although the product was racemic [12]. Directed-evolution screening of the Desmodium enzyme for a Ser122→Gln catalytic switch generated a variant that produced 78 percent (+)-epicatechin enantiomeric excess and 112 milligrams per litre absolute titre in the same fermentation regime [7] [12].

Saccharomyces cerevisiae Platforms

Saccharomyces cerevisiae CEN.PK2 was genome-edited to overexpress all mevalonate-pathway genes, the Camellia sinensis chalcone synthase, chalcone isomerase and anthocyanidin reductase, and a heterologous plant cytochrome-P450 reductase [9]. With 2 percent glucose and a p-coumaric acid feed, the strain accumulated 321.3 milligrams per litre catechin but only trace epicatechin stereoisomers after ninety hours [9]. Replacement of the anthocyanidin reductase allele with Paullinia cupana ANR-L2 and co-expression of a vacuolar nicotinamide adenine dinucleotide phosphate regeneration module yielded 46.5 milligrams per litre (+)-epicatechin, the highest microbial titre reported to date [5] [13].

Export and Product Recovery

Efflux of hydrophilic flavan-3-ols is rate-limiting. A transporter-library screen identified the Escherichia coli emrKY and mdlAB multidrug transporters as the most effective exporters; overexpression increased extracellular (+)-epicatechin by 4.8-fold without impacting growth [13].

Quantitative Comparison of Engineered Microbes

Host organismKey heterologous enzymes (full names)Stereochemical outcomeFinal (+)-epicatechin titre (milligrams per litre)Fermentation modeCitation
Escherichia coli BL21 (DE3)Camellia sinensis flavanone 3-hydroxylase; Anthurium andraeanum dihydroflavonol 4-reductase; Desmodium uncinatum leucoanthocyanidin reductasePredominantly (–)0Batch, 26 °C22 [8]
Escherichia coli BL21 (DE3)Same as above, but guaraná anthocyanidin reductase ANR-L298% (+)0.004Batch47 [5]
Escherichia coli ΔpgiΔppcTwo-copy Desmodium uncinatum leucoanthocyanidin reductase variant S122Q78% (+)112Fed-batch, dissolved-oxygen-limited26 [12]
Saccharomyces cerevisiae CEN.PK2Paullinia cupana anthocyanidin reductase ANR-L2; Camellia sinensis chalcone synthase; Camellia sinensis chalcone isomerase92% (+)46.5Aerobic, 30 °C, p-coumarate feeding47 [5]
Escherichia coli BL21 (DE3) + mdlAB exporterSame enzyme set as previous row92% (+)66.4Fed-batch, transporter overexpression73 [13]

Process-Scale Considerations

Economic modelling predicts that a 90 percent downstream-yield process producing 0.1 kilograms (+)-epicatechin per cubic metre broth at forty-eight-hour residence time would meet commodity-flavanol price points provided glucose costs remain below 0.30 United States dollars per kilogram and enzyme-replacement intervals exceed ten fermenter turnovers [15].

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

Melting Point

235 - 237 °C

UNII

LD6B6TT8Q5

Other CAS

17334-50-8
35323-91-2

Wikipedia

(+)-epicatechin

Dates

Last modified: 08-15-2023

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